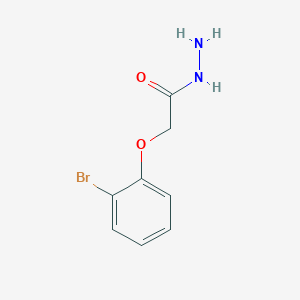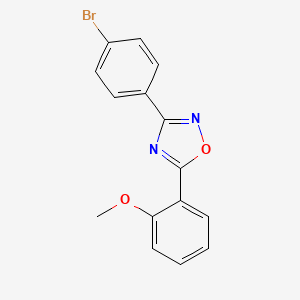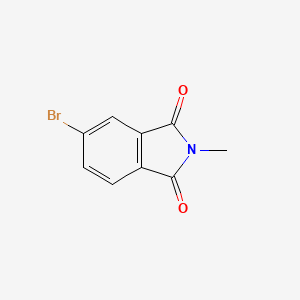
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
- A study demonstrated the use of (4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone derivatives in synthesizing compounds with antibacterial and antifungal properties. These compounds were evaluated for their efficacy against various bacterial and fungal strains (Reddy & Reddy, 2016).
Synthesis of Dihydroindolo[1,2-c]quinazoline Derivatives
- Another research focused on the synthesis of dihydroindolo[1,2-c]quinazoline derivatives using this compound. This process involved dehydrative cyclization and was significant for generating new chemical structures (Harano et al., 2007).
Molecular Structure Analysis
- The compound was also used in the structural analysis of various chemical compounds. For instance, the study of a tetrahydroquinoxalin derivative provided insights into molecular conformations and intermolecular interactions (Borbulevych, 2007).
Antimicrobial and Antiviral Activity
- Research on substituted benzimidazoles, which included derivatives of this compound, highlighted their potential as antimicrobial and antiviral agents. The study evaluated their effectiveness against specific viruses and fungi (Sharma et al., 2009).
Development of Novel Polyimides
- In polymer engineering, derivatives of this compound were utilized in synthesizing asymmetric soluble polyimides, demonstrating potential in memory storage technology (Gao et al., 2023).
Formation of Novel Isoindoles
- A two-step procedure using aryl(2-bromophenyl)methanones led to the formation of unique 1H-isoindoles, demonstrating the compound's role in advancing organic chemistry (Kobayashi et al., 2014).
Antioxidant Properties
- The compound's derivatives were synthesized and tested for their antioxidant properties. This research is vital for understanding the potential health benefits of these chemical compounds (Çetinkaya et al., 2012).
Crystal Structure Analysis
- The synthesis and analysis of the crystal structure of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, derived from 4-bromophenol, provided insights into molecular architecture and interactions (Xin-mou, 2009).
Future Directions
Properties
IUPAC Name |
(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKIWDJGLWQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356107 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331240-54-1 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
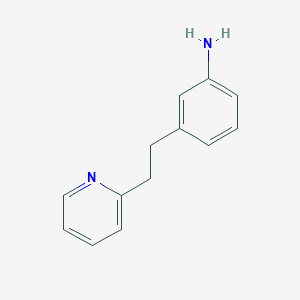
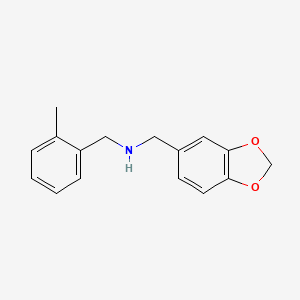
![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
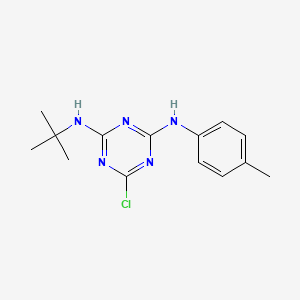
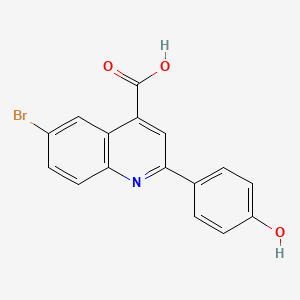
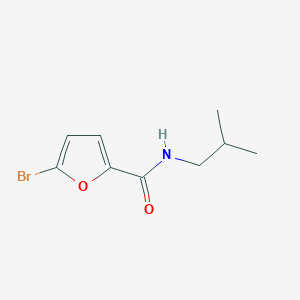

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)

